Ethyl 4-chloro-3-(methylthio)benzoate
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Overview
Description
Ethyl 4-chloro-3-(methylthio)benzoate is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is a benzoate ester, characterized by the presence of a chlorine atom and a methylthio group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-(methylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 4-azido-3-(methylthio)benzoate or 4-thiocyanato-3-(methylthio)benzoate.
Oxidation: Products include ethyl 4-chloro-3-(methylsulfinyl)benzoate or ethyl 4-chloro-3-(methylsulfonyl)benzoate.
Reduction: Products include 4-chloro-3-(methylthio)benzyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Ethyl 4-chloro-3-(methylthio)benzoate can be compared with other benzoate esters, such as:
Ethyl 4-chlorobenzoate: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(methylthio)benzoate: Lacks the chlorine atom, which can affect its chemical properties and applications.
Ethyl 4-methylbenzoate:
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C10H11ClO2S |
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Molecular Weight |
230.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11ClO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
PHVRURPKMFNIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)SC |
Origin of Product |
United States |
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